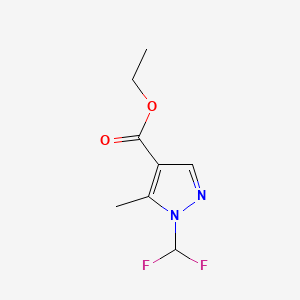![molecular formula C24H39N3O4S B13886425 N-Cyclohexylcyclohexanaminium (2S,3S)-3-methyl-2-{[(2-nitrophenyl)sulfanyl]amino}pentanoate CAS No. 7675-49-2](/img/structure/B13886425.png)
N-Cyclohexylcyclohexanaminium (2S,3S)-3-methyl-2-{[(2-nitrophenyl)sulfanyl]amino}pentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-2-Nitrophenylsulfenyl-L-isoleucine Dicyclohexylammonium Salt is a chemical compound with the molecular formula C12H16N2O4S·C12H23N and a molecular weight of 465.65 g/mol . It is commonly used in the field of peptide synthesis as a protecting group for amino acids . This compound is known for its high purity, typically greater than 98.0% as determined by High-Performance Liquid Chromatography (HPLC) .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-2-Nitrophenylsulfenyl-L-isoleucine Dicyclohexylammonium Salt involves the reaction of L-isoleucine with 2-nitrophenylsulfenyl chloride in the presence of a base such as triethylamine . The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions . The resulting product is then purified through recrystallization or column chromatography to achieve the desired purity .
Industrial Production Methods
In an industrial setting, the production of N-2-Nitrophenylsulfenyl-L-isoleucine Dicyclohexylammonium Salt follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process . Quality control measures, including HPLC and mass spectrometry, are employed to ensure the consistency and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N-2-Nitrophenylsulfenyl-L-isoleucine Dicyclohexylammonium Salt undergoes various chemical reactions, including:
Oxidation: The nitrophenylsulfenyl group can be oxidized to form sulfoxides or sulfones under specific conditions.
Substitution: The sulfenyl group can be substituted with other nucleophiles, such as thiols or amines, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like hydrogen gas with palladium on carbon or sodium borohydride are frequently used.
Substitution: Nucleophiles such as thiols, amines, and alcohols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-2-Nitrophenylsulfenyl-L-isoleucine Dicyclohexylammonium Salt has several applications in scientific research:
Wirkmechanismus
The mechanism of action of N-2-Nitrophenylsulfenyl-L-isoleucine Dicyclohexylammonium Salt involves the formation of a stable sulfenyl-amino acid bond, which protects the amino group from unwanted reactions during peptide synthesis . The nitrophenylsulfenyl group can be selectively removed under mild conditions, allowing for the controlled deprotection of the amino acid . This selective protection and deprotection mechanism is crucial for the efficient synthesis of complex peptides and proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-2-Nitrophenylsulfenyl-L-alanine Dicyclohexylammonium Salt: Similar protecting group used for alanine.
N-2-Nitrophenylsulfenyl-L-valine Dicyclohexylammonium Salt: Used for valine.
N-2-Nitrophenylsulfenyl-L-leucine Dicyclohexylammonium Salt: Used for leucine.
Uniqueness
N-2-Nitrophenylsulfenyl-L-isoleucine Dicyclohexylammonium Salt is unique due to its specific application in protecting the amino group of L-isoleucine during peptide synthesis . Its high purity and stability make it a preferred choice for researchers working on complex peptide and protein synthesis .
Eigenschaften
CAS-Nummer |
7675-49-2 |
|---|---|
Molekularformel |
C24H39N3O4S |
Molekulargewicht |
465.7 g/mol |
IUPAC-Name |
dicyclohexylazanium;(2S,3S)-3-methyl-2-[(2-nitrophenyl)sulfanylamino]pentanoate |
InChI |
InChI=1S/C12H16N2O4S.C12H23N/c1-3-8(2)11(12(15)16)13-19-10-7-5-4-6-9(10)14(17)18;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-8,11,13H,3H2,1-2H3,(H,15,16);11-13H,1-10H2/t8-,11-;/m0./s1 |
InChI-Schlüssel |
IBYYSIWLIRUKII-RWHJDYSMSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)[O-])NSC1=CC=CC=C1[N+](=O)[O-].C1CCC(CC1)[NH2+]C2CCCCC2 |
Kanonische SMILES |
CCC(C)C(C(=O)[O-])NSC1=CC=CC=C1[N+](=O)[O-].C1CCC(CC1)[NH2+]C2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


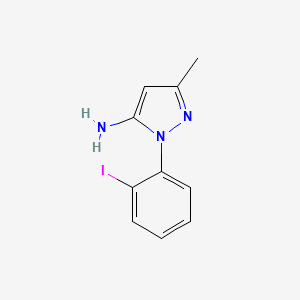
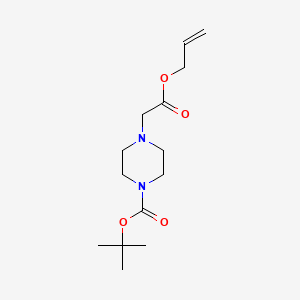
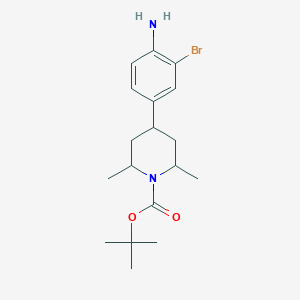


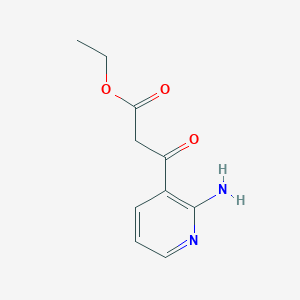

![4-Methyl-3-[2-(4-methylpiperazin-1-yl)ethoxy]aniline](/img/structure/B13886406.png)
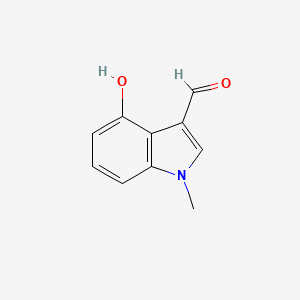
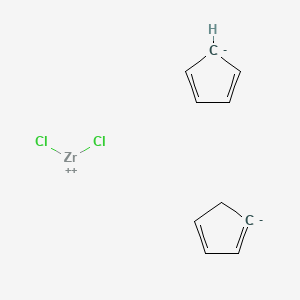
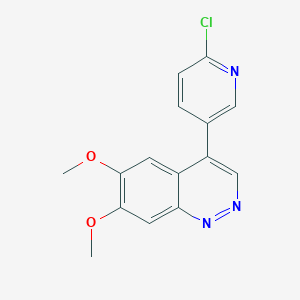

![1-{1-[2-(Difluoromethoxy)-4-nitrophenyl]piperidin-4-yl}-4-methylpiperazine](/img/structure/B13886420.png)
